An In-Depth Technical Guide to ((4-(tert-butyl)phenyl)sulfonyl)methionine: A Niche Building Block in Modern Peptide Chemistry
An In-Depth Technical Guide to ((4-(tert-butyl)phenyl)sulfonyl)methionine: A Niche Building Block in Modern Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of ((4-(tert-butyl)phenyl)sulfonyl)methionine, a specialized amino acid derivative with potential applications in peptide synthesis and drug discovery. While detailed experimental data on this specific molecule remains sparse in publicly accessible literature, this document consolidates available information and provides expert insights based on analogous compounds and established principles of peptide chemistry. We will delve into its chemical structure, probable synthetic routes, its role as a building block in solid-phase peptide synthesis (SPPS), and the critical considerations for its use, particularly concerning the stability and cleavage of the N-sulfonyl protecting group. Furthermore, we will explore the potential, albeit currently speculative, biological implications of incorporating this moiety into peptide structures. This guide aims to equip researchers with the foundational knowledge required to evaluate and potentially utilize ((4-(tert-butyl)phenyl)sulfonyl)methionine in their research and development endeavors.
Introduction: The Rationale for N-Sulfonylated Amino Acids in Peptide Science
The precise control of chemical reactivity is paramount in the multi-step process of peptide synthesis. Protecting groups are essential tools that temporarily mask reactive functional groups, allowing for the selective formation of peptide bonds. While standard protecting group strategies like Fmoc/tBu and Boc/Bzl are well-established, the quest for novel protecting groups with unique stability profiles and functionalities continues to drive innovation in peptide chemistry.
N-sulfonylated amino acids represent a class of derivatives where the alpha-amino group is protected by a sulfonyl moiety. These groups are known for their robust stability under a variety of reaction conditions. The specific nature of the aryl sulfonyl group can be tailored to modulate its acid lability, offering a spectrum of orthogonality for complex synthetic strategies. The introduction of a bulky tert-butyl group on the phenyl ring, as in ((4-(tert-butyl)phenyl)sulfonyl)methionine, is a rational design choice to influence the steric and electronic properties of the protecting group, potentially impacting its cleavage kinetics and the properties of the resulting peptide.
Chemical Properties and Synthesis
((4-(tert-butyl)phenyl)sulfonyl)methionine is a derivative of the essential amino acid L-methionine. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1393654-69-7 | [1] |
| Molecular Formula | C₁₅H₂₃NO₄S₂ | [1] |
| Molecular Weight | 345.48 g/mol | [1] |
| Classification | Drug Intermediate | [1] |
| Primary Use | Peptide Synthesis | [1] |
Proposed Synthesis Pathway
Experimental Protocol: Synthesis of ((4-(tert-butyl)phenyl)sulfonyl)methionine
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Dissolution: Dissolve L-methionine in an appropriate aqueous alkaline solution (e.g., aqueous sodium hydroxide or sodium bicarbonate) to deprotonate the amino group, forming the more nucleophilic amino anion.
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Addition of Sulfonyl Chloride: Slowly add a solution of 4-(tert-butyl)benzenesulfonyl chloride in a water-miscible organic solvent (e.g., dioxane or acetone) to the methionine solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.
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Reaction: Allow the reaction to stir for several hours at room temperature, monitoring the progress by a suitable technique like thin-layer chromatography (TLC).
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Work-up: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylic acid and precipitate the product.
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Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified N-((4-(tert-butyl)phenyl)sulfonyl)methionine.
Caption: Proposed synthesis of ((4-(tert-butyl)phenyl)sulfonyl)methionine.
Application in Solid-Phase Peptide Synthesis (SPPS)
((4-(tert-butyl)phenyl)sulfonyl)methionine is intended for use as a building block in SPPS, most likely within the Fmoc/tBu orthogonal protection strategy. In this context, the N-terminal α-amino group is protected by the (4-(tert-butyl)phenyl)sulfonyl group, while the C-terminal carboxylic acid is activated for coupling to the growing peptide chain attached to a solid support.
SPPS Workflow
The general workflow for incorporating this modified amino acid into a peptide sequence via SPPS is outlined below.
Caption: General SPPS cycle for incorporating the modified methionine.
Critical Considerations for Methionine-Containing Peptides
The thioether side chain of methionine is susceptible to two primary side reactions during SPPS, particularly during the final acidic cleavage step:
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Oxidation: The thioether can be oxidized to methionine sulfoxide, resulting in a +16 Da mass increase in the final peptide. This can be problematic as it introduces an unintended modification and can affect the peptide's biological activity.
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S-alkylation (tert-butylation): During the removal of tBu-based side-chain protecting groups, the generated tert-butyl cations can alkylate the nucleophilic thioether of methionine, leading to a +56 Da modification.
The use of scavengers in the cleavage cocktail is crucial to mitigate these side reactions. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).
Cleavage of the N-(4-(tert-butyl)phenyl)sulfonyl Group
The utility of the (4-(tert-butyl)phenyl)sulfonyl group as a protecting group hinges on its stability during peptide chain elongation and its efficient removal at the final cleavage stage. The acid lability of arenesulfonyl groups is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the tert-butyl group, are expected to increase the acid lability compared to the unsubstituted phenylsulfonyl or tosyl groups.
However, it is anticipated that cleavage of the (4-(tert-butyl)phenyl)sulfonyl group would require strong acidic conditions, potentially stronger than those used for standard tBu-based side-chain protecting groups. This could involve extended treatment with trifluoroacetic acid (TFA) or the use of stronger acid cocktails. The precise conditions would need to be empirically determined.
Potential Biological Activity and Mechanism of Action
There is currently no available data on the biological activity of peptides specifically containing ((4-(tert-butyl)phenyl)sulfonyl)methionine. However, the incorporation of N-sulfonylated amino acids into peptides can have several effects:
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Conformational Constraint: The bulky sulfonyl group can restrict the conformational freedom of the peptide backbone, which can be beneficial for stabilizing specific secondary structures and enhancing binding affinity to biological targets.
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Increased Lipophilicity: The tert-butylphenyl group will increase the lipophilicity of the peptide, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
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Protease Resistance: Modification of the N-terminus can confer resistance to degradation by aminopeptidases.
N-sulfonylated tripeptides have been investigated as potential inhibitors of serine proteases, such as urokinase and thrombin[2]. The sulfonyl moiety can interact with the enzyme's active site, contributing to the inhibitory activity. It is plausible that peptides incorporating ((4-(tert-butyl)phenyl)sulfonyl)methionine could be explored for similar applications, targeting enzymes where a hydrophobic interaction in the S1 or adjacent pockets is favorable.
Spectroscopic Characterization
While experimental spectra for ((4-(tert-butyl)phenyl)sulfonyl)methionine have not been found in the searched literature, its structure suggests key features that would be observable by standard analytical techniques.
| Technique | Expected Features |
| ¹H NMR | - A singlet corresponding to the nine equivalent protons of the tert-butyl group.- Aromatic protons of the phenyl ring, likely appearing as two doublets.- Signals for the α, β, and γ protons of the methionine backbone.- A singlet for the S-methyl protons. |
| ¹³C NMR | - Resonances for the quaternary and methyl carbons of the tert-butyl group.- Aromatic carbon signals.- Carbon signals corresponding to the methionine backbone and the S-methyl group. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the calculated molecular weight (345.48 Da).- Characteristic fragmentation patterns, including loss of the sulfonyl group and fragmentation of the methionine side chain. |
| Infrared (IR) Spectroscopy | - Characteristic absorption bands for the S=O stretching of the sulfonyl group.- N-H stretching and bending vibrations.- C=O stretching of the carboxylic acid. |
Conclusion and Future Perspectives
((4-(tert-butyl)phenyl)sulfonyl)methionine is a rationally designed, yet under-characterized, building block for peptide synthesis. Its structure suggests a role as an N-terminal protecting group with a specific acid lability profile conferred by the tert-butyl substituent. While its primary application is likely in the synthesis of specialized peptides, the impact of this modification on the biological activity of the resulting peptides remains an open area for investigation.
Future research should focus on:
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Detailed Synthesis and Characterization: Publication of a robust and reproducible synthesis protocol, along with comprehensive spectroscopic data, is essential for its wider adoption by the research community.
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Cleavage Condition Optimization: A systematic study of the cleavage conditions for the (4-(tert-butyl)phenyl)sulfonyl group is needed to define its orthogonality and utility in various SPPS strategies.
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Biological Evaluation: The synthesis of model peptides containing this moiety and their evaluation in relevant biological assays will be crucial to uncover any potential therapeutic applications.
This technical guide provides a starting point for researchers interested in exploring the potential of ((4-(tert-butyl)phenyl)sulfonyl)methionine. While significant experimental work is still required, the foundational principles of peptide chemistry and protecting group strategy provide a solid framework for its investigation and potential application in the development of novel peptide-based therapeutics.
References
- A Comparative Guide to the Cleavage Efficiency of Pbf and Other Sulfonyl-Based Protecting Groups in Peptide Synthesis. Benchchem. Accessed December 31, 2025.
- Głuchowska, H., et al. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. PubMed Central. 2011.
